- Samin-derived flavonolignans, a new series of antidiabetic agents having dual inhibition against α-glucosidase and free radicals, Natural Product Research, 2020, 34(22), 3169-3175

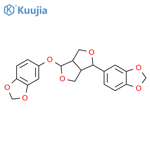

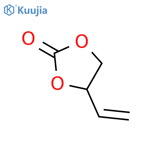

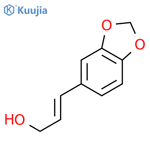

Cas no 166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-)

![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- structure](https://nl.kuujia.com/scimg/cas/166239-82-3x500.png)

166239-82-3 structure

Productnaam:1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-

CAS-nummer:166239-82-3

MF:C13H14O5

MW:250.247264385223

CID:5102539

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Chemische en fysische eigenschappen

Naam en identificatie

-

- 1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-

-

- Inchi: 1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1

- InChI-sleutel: DRUQKRWRXOUEGS-NGERZBJRSA-N

- LACHT: O1C[C@]2([H])[C@@H](C3=CC=C4OCOC4=C3)OC[C@]2([H])[C@H]1O

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1R:Amberlyst 15, S:H2O, S:MeCN, 5 h, 70°C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1R:HCl

Referentie

- Oxygen insertion in Sesamum indicum furanofuran lignans. Diastereoselective syntheses of enzyme substrate analogs, Canadian Journal of Chemistry, 1997, 75(6), 840-849

Productiemethode 3

Reactievoorwaarden

1.1C:Amberlyst 15, S:H2O, S:MeCN, 8 h, 70°C

Referentie

- Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radical, Archives of Pharmacal Research, 2016, 39(10), 1370-1381

Productiemethode 4

Reactievoorwaarden

1.1

2.1R:NaBH4

3.1R:AlH(Bu-i)2

4.1

5.1

6.1

7.1R:NaIO4

8.1C:4-DMAP, S:CH2Cl2

9.1R:MgCl2, R:H2O, S:AcNMe2

10.1R:MoO(O2)2, R:(Me3Si)2NH •Li

11.1R:NaBH4

12.1R:NaIO4

13.1R:NaBH4

14.1R:BuLi, R:p-Tosyl chloride

15.1R:H2, C:Pd(OH)2

16.1R:Et3N, R:MeSO2Cl

17.1R:NaI, S:EtC(=O)Me

18.1R:MeOH, R:Zn

19.1

20.1

Show MoreShow Less

2.1R:NaBH4

3.1R:AlH(Bu-i)2

4.1

5.1

6.1

7.1R:NaIO4

8.1C:4-DMAP, S:CH2Cl2

9.1R:MgCl2, R:H2O, S:AcNMe2

10.1R:MoO(O2)2, R:(Me3Si)2NH •Li

11.1R:NaBH4

12.1R:NaIO4

13.1R:NaBH4

14.1R:BuLi, R:p-Tosyl chloride

15.1R:H2, C:Pd(OH)2

16.1R:Et3N, R:MeSO2Cl

17.1R:NaI, S:EtC(=O)Me

18.1R:MeOH, R:Zn

19.1

20.1

Show MoreShow Less

Referentie

- Enantio-controlled route to the furofuran lignans: the total synthesis of (-)-sesamolin, (-)-sesamin, and (-)-acuminatolide, Journal of the Chemical Society, 1988, (3), 189-91

Productiemethode 5

Reactievoorwaarden

1.1C:[Pd2(dba)3] •CHCl3, C:244261-66-3, S:Dioxane, 18 h, 20°C

2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt

2.2S:CCl4, 20 min, rt

2.3R:LiAlH4, S:THF, 0°C; 75 min, rt

2.4R:NH4Cl, S:H2O, 0°C

2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C

2.6R:Na2SO3, S:H2O, 1 h, rt

2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt

2.8R:NaCl, S:H2O, rt

2.9R:DBU, S:PhMe, 3 h, rt

2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt

2.2S:CCl4, 20 min, rt

2.3R:LiAlH4, S:THF, 0°C; 75 min, rt

2.4R:NH4Cl, S:H2O, 0°C

2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C

2.6R:Na2SO3, S:H2O, 1 h, rt

2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt

2.8R:NaCl, S:H2O, rt

2.9R:DBU, S:PhMe, 3 h, rt

Referentie

- Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates, Chemical Communications (Cambridge, 2020, 56(82), 12431-12434

Productiemethode 6

Reactievoorwaarden

1.1R:Et3N, C:4-DMAP, S:CH2Cl2

1.1S:PhMe

2.1R:TMEDA, R:BuLi, S:EtCH2Et

2.2R:Se, S:THF

3.1R:Br2, S:Et2O, S:CCl4

3.2R:AgO3SCF3, S:THF

3.3

3.4

3.5R:s-Collidine

3.6R:Citric acid, S:H2O

4.1R:Ph3SnH, C:AIBN, S:PhMe

5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO

5.2R:NaIO4, S:H2O, S:THF

5.3R:NaOMe, S:MeOH

6.1R:Bu4N+ •F-, S:THF

1.1S:PhMe

2.1R:TMEDA, R:BuLi, S:EtCH2Et

2.2R:Se, S:THF

3.1R:Br2, S:Et2O, S:CCl4

3.2R:AgO3SCF3, S:THF

3.3

3.4

3.5R:s-Collidine

3.6R:Citric acid, S:H2O

4.1R:Ph3SnH, C:AIBN, S:PhMe

5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO

5.2R:NaIO4, S:H2O, S:THF

5.3R:NaOMe, S:MeOH

6.1R:Bu4N+ •F-, S:THF

Referentie

- Chiral Diselenides in the Total Synthesis of (+)-Samin, Journal of Organic Chemistry, 1996, 61(8), 2686-9

Productiemethode 7

Reactievoorwaarden

1.1R:H2SO4, R:H2O2, S:H2O, 30 min, 60°C

Referentie

- Formation of Samin Diastereomers by Acid-Catalyzed Transformation of Sesamolin with Hydrogen Peroxide, Journal of Agricultural and Food Chemistry, 2020, 68(23), 6430-6438

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Raw materials

- 4-Vinyl-1,3-dioxolan-2-one

- (+)-Diethyl L-tartrate

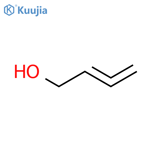

- buta-2,3-dien-1-ol

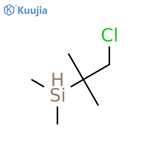

- tert-butyl(chloro)dimethylsilane

- 2,2-dimethyl-1,3-dioxane-4,6-dione

- (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol

- Sesamolin

- 2-Propenal,3-(1,3-benzodioxol-5-yl)-

- Benzaldehyde

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Preparation Products

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Gerelateerde literatuur

-

1. An alternative diastereospecific approach to (±)-samin and 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane [furanofuran] lignans based on the Ireland–Claisen rearrangement of unsaturated oxa-macrolidesHilary M. Hull (née Bradley,éRichard G. Jones,David W. Knight J. Chem. Soc. Perkin Trans. 1 1998 1779

-

2. A concise diastereoselective route to racemic samin, the general furofuran lignan precursorSeiichi Takano,Kiyohiro Samizu,Kunio Ogasawara J. Chem. Soc. Chem. Commun. 1993 1032

-

Arjun S. Krishnan,Pruthesh H. Vargantwar,Richard J. Spontak Soft Matter 2012 8 12025

-

Tohid Pirbodaghi,Daniele Vigolo,Samin Akbari,Andrew deMello Lab Chip 2015 15 2140

-

Samin Fathalinejad,Esben Taarning,Peter Christensen,Jan H. Christensen Anal. Methods 2020 12 1975

166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-) Gerelateerde producten

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

Aanbevolen leveranciers

Shandong Feiyang Chemical Co., Ltd

Goudlid

CN Leverancier

Bulk

Wuhan ChemNorm Biotech Co.,Ltd.

Goudlid

CN Leverancier

Reagentie

Hubei Henglvyuan Technology Co., Ltd

Goudlid

CN Leverancier

Bulk

Shanghai Joy Biotech Ltd

Goudlid

CN Leverancier

Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Goudlid

CN Leverancier

Bulk